Product packaging for Diflufenzopyr-sodium(Cat. No.:CAS No. 109293-98-3)

Diflufenzopyr-sodium

Cat. No.: B010417
CAS No.: 109293-98-3
M. Wt: 356.26 g/mol
InChI Key: JUNDBKFAZXZKRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diflufenzopyr-sodium is the sodium salt form of diflufenzopyr, a semi-carbazone herbicide known for its unique action in plant growth regulation research. This compound serves as a critical reference standard and active ingredient in studies focused on modern weed management strategies. Mechanism of Action: this compound functions as a systemic herbicide that specifically inhibits auxin transport (HRAC Group P, WSSA Group 19). Unlike compounds that mimic auxin, it disrupts the directional movement of natural auxins within the plant, leading to uncontrolled, localized auxin accumulation and depletion. This disruption results in severe growth abnormalities, tissue deformation, and ultimately, plant death in susceptible species, providing a valuable tool for studying plant physiology and hormone signaling pathways. Research Applications and Value: Its primary research value lies in its synergistic effects when combined with other auxin-type herbicides, such as dicamba . This compound enhances the uptake and translocation of companion herbicides, broadening the spectrum of weed control and improving the efficacy of herbicidal mixtures. It is extensively used in post-emergence research models targeting annual broadleaved and perennial weeds (e.g., lambsquarters, nightshade, bindweed, ragweed, and Johnson grass) in crops like corn and on non-cropped land. Chemical Profile: • IUPAC Name: Sodium;2-[(E)-1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl]-3-pyridinecarboxylate • No.: 109293-98-3 • Molecular Formula: C₁₅H₁₁F₂N₄NaO₃ • Molecular Mass: 356.28 g/mol (calculated) This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F2N4NaO3 B010417 Diflufenzopyr-sodium CAS No. 109293-98-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDBKFAZXZKRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N4NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032375
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109293-98-3
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Herbicidal Mechanism of Action

Polar Auxin Transport Inhibition

Diflufenzopyr-sodium functions as an auxin transport inhibitor. epa.govepa.govregulations.govregulations.govchemicalwarehouse.combcpc.org It specifically targets and disrupts the directional movement of auxins, both naturally occurring indole-3-acetic acid (IAA) and synthetic auxin-like compounds, within plant tissues. epa.govepa.govregulations.govregulations.govbcpc.orgepa.gov

Interaction with Auxin Efflux Carriers and Transport Proteins

While the precise mode of action is still being investigated, research suggests that diflufenzopyr (B12349329) may bind to specific carrier or efflux induction proteins responsible for transporting auxin away from meristematic regions. agropages.com This interaction interferes with the proper functioning of these transport proteins, which are crucial for maintaining the necessary auxin gradients within the plant.

Disruption of Endogenous Auxin Homeostasis and Distribution in Plants

By inhibiting polar auxin transport, this compound causes an abnormal accumulation of IAA and synthetic auxin agonists in specific areas of the plant, particularly in the meristematic tissues of shoots and roots. epa.govepa.govregulations.govregulations.govepa.gov This disruption of the delicate balance and distribution of endogenous auxin is critical to the herbicidal effect. epa.govepa.govregulations.govepa.gov

Physiological Consequences of Auxin Accumulation in Meristematic Tissues

The accumulation of auxin in meristematic tissues due to this compound treatment leads to a disruption of normal growth patterns. epa.govepa.govregulations.govregulations.govagropages.com High concentrations of auxin in these actively growing regions can result in severe plant hormonal effects, such as epinasty (abnormal downward bending of plant parts). epa.govepa.gov These symptoms can appear rapidly, often within hours, and typically lead to plant death within a few days. epa.govepa.govagropages.com

Downstream Cellular and Molecular Responses

The disruption of auxin transport and subsequent auxin accumulation trigger a series of downstream cellular and molecular responses in susceptible plants.

Induction of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Synthase Activity and Ethylene (B1197577) Formation

Studies have shown that diflufenzopyr can synergistically increase the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene. nih.gov This increased enzyme activity leads to enhanced ethylene formation in the shoot tissue. nih.govfao.org Ethylene is a plant hormone known to cause various physiological changes, including epinastic growth and tissue swelling. fao.org The induction of ACC synthase and subsequent ethylene production is considered a primary and rapid response to auxin herbicides. fao.orgresearchgate.net

Cellular Necrosis and Growth Inhibition Pathways

The disruption of auxin transport by this compound ultimately leads to severe growth inhibition and, in susceptible plants, cellular necrosis epa.govepa.govagropages.com. The abnormal accumulation of auxins in meristematic tissues interferes with cell division and elongation, critical processes for plant growth epa.govepa.gov. This disruption of normal growth patterns results in stunted growth and malformations chemicalwarehouse.com.

The precise pathways leading from auxin accumulation to cellular necrosis involve complex downstream effects on cellular processes. High concentrations of auxins can interfere with cell wall synthesis, membrane integrity, and potentially trigger programmed cell death pathways cabidigitallibrary.orgalberta.ca. The visible symptoms of this compound activity, such as epinasty and stunted growth, are manifestations of these underlying cellular disruptions epa.govepa.gov. In sensitive plants, these effects are rapid, leading to plant death within days to a few weeks, depending on the species and environmental conditions epa.govepa.govagropages.comalberta.ca.

Comparative Analysis of Mechanism of Action Across Plant Species

The efficacy and specific symptomology of this compound can vary across different plant species. This differential response is a key aspect of its selectivity as an herbicide ontosight.ai. Tolerance in certain crops, such as corn, is attributed to the rapid metabolism of both this compound and its common mixture partner, dicamba (B1670444), within the plant epa.govepa.govagropages.com. This metabolic detoxification prevents the accumulation of the herbicide to phytotoxic levels in the crop epa.govagropages.com.

Sensitive broadleaf weeds exhibit pronounced hormonal effects and rapid necrosis epa.govepa.gov. Sensitive annual grasses, on the other hand, typically show a stunting effect epa.govepa.gov. Studies have investigated the differential responses of various weed species to this compound, often in combination with synthetic auxins bioone.orgcambridge.org. For example, research on horseweed (Conyza canadensis) has shown that while diflufenzopyr alone may cause significant plant suppression, complete plant death is often not achieved without the addition of an auxin herbicide like 2,4-D or dicamba bioone.orgcambridge.org. The interaction between this compound and synthetic auxins can result in synergistic or additive effects on weed control, depending on the weed species and application rates bioone.orgcambridge.org.

The sensitivity of different plant species to this compound is linked to their ability to absorb, translocate, metabolize, and respond to the disruption of auxin transport k-state.edu. Differences in these physiological and biochemical processes contribute to the selective herbicidal activity of this compound.

Plant Physiological and Metabolic Dynamics of Diflufenzopyr Sodium

Foliar and Root Uptake Characteristics in Susceptible and Tolerant Species

Diflufenzopyr-sodium can be absorbed by the leaves, roots, and shoots of plants. Studies using radiolabeled diflufenzopyr (B12349329) have shown differences in uptake between tolerant crops, such as maize (Zea mays L.), and susceptible weed species, like Amaranthus retroflexus L. and Galium aparine L. Considerably lower tissue concentrations of radioactivity were found in maize compared to the weed species after both foliar and root application. Furthermore, diflufenzopyr can influence the uptake of co-applied herbicides; for instance, it has been observed to decrease the foliar uptake of dicamba (B1670444) selectively in maize compared to when dicamba is applied alone.

Systemic Translocation and Distribution Patterns within Plant Tissues

Following uptake, this compound exhibits systemic activity, meaning it is translocated within the plant. It moves to the growing points (meristems) of sensitive weeds. However, the extent of systemic translocation can vary between species. Research indicates that systemic translocation of radioactivity beyond the treated plant parts is considerably lower in maize compared to susceptible weed species like G. aparine and particularly A. retroflexus. This differential translocation contributes to the selectivity observed in maize.

Biotransformation Pathways and Metabolite Profiling in Plants

Plants possess various mechanisms to metabolize xenobiotics like herbicides, often leading to detoxification. The biotransformation of this compound involves the cleavage of the urea (B33335) bond, which results in the formation of metabolites containing a new bicyclic ring system.

Primary Degradation Products (e.g., M1, M9, M10)

Several metabolites of diflufenzopyr have been identified in plants. Major plant metabolites found in maize include M1 (8-methylpyrido[2,3-d]pyridazin-5(6H)-one), M9 (8-methylpyrido[2,3-d]pyridazine-2,5(1H,6H)-dione), and M10 (8-hydroxymethyl-5(6H)-pyrido[2,3-d]pyridazone) and its glucose conjugate. In aerobic soil biotransformation studies, M9 has been identified as a major transformation product. M1 and M9 have also been identified as major environmental degradates in laboratory soil aerobic metabolism studies.

Table 1: Major Plant Metabolites of this compound

MetaboliteChemical NameFound In (Examples)
M18-methylpyrido[2,3-d]pyridazin-5(6H)-oneMaize, Soil
M98-methylpyrido[2,3-d]pyridazine-2,5(1H,6H)-dioneMaize, Soil
M108-hydroxymethyl-5(6H)-pyrido[2,3-d]pyridazoneMaize

Conjugation Reactions and Sequestration Mechanisms

While specific details on the conjugation and sequestration of this compound metabolites in plants are not extensively detailed in the provided sources, conjugation reactions are common detoxification mechanisms in plants. These reactions typically involve the attachment of sugars, amino acids, or glutathione (B108866) to the herbicide or its metabolites, increasing their water solubility and facilitating their storage in vacuoles or binding to cell wall components (sequestration). The glucose conjugate of M10 has been identified in maize, indicating that conjugation with glucose occurs. Sequestration can also play a role in reducing the concentration of active compounds at target sites.

Differential Metabolism as a Basis for Crop Selectivity (e.g., in Zea mays L.)

Differential metabolism is a key factor in the selectivity of many herbicides, including this compound, between tolerant crops and susceptible weeds. In maize (Zea mays L.), rapid metabolism of this compound contributes significantly to its tolerance to the herbicide. Studies have shown that the metabolism of radiolabeled diflufenzopyr is more rapid in maize than in susceptible weed species. This faster metabolic degradation in maize, coupled with lower uptake and translocation compared to weeds, prevents the accumulation of the herbicide at phytotoxic levels in the crop.

Impact on Auxin Signaling and Perception Systems in Target Plants

This compound is classified as an auxin transport inhibitor. Its primary mode of action involves inhibiting the polar transport of auxins, both naturally occurring indole-3-acetic acid (IAA) and synthetic auxin-like compounds such as dicamba, in sensitive plants. This inhibition leads to an abnormal accumulation of auxins in the meristematic regions of shoots and roots, disrupting the delicate auxin balance required for normal plant growth. While the exact binding site is not fully known, it is hypothesized that diflufenzopyr binds to a specific carrier or efflux induction protein involved in auxin transport. This disruption of auxin transport and subsequent accumulation of auxins at the meristems contributes to the observed herbicidal symptoms, such as epinasty, growth inhibition, and ultimately plant death in susceptible species. The interaction with auxin signaling and transport systems is crucial for its herbicidal activity.

Influence on Root Growth and Development

This compound, as an auxin transport inhibitor, significantly influences root growth and development. The inhibition of polar auxin transport causes an abnormal accumulation of IAA and synthetic auxin agonists in root meristematic regions regulations.govepa.govepa.govregulations.govepa.gov. This disruption of the auxin balance is critical, as appropriate auxin distribution is necessary for various developmental processes, including root development nih.gov.

Research with other auxin transport inhibitors, such as naphthylphthalamic acid (NPA), has shown that blocking auxin movement from the shoot into the root can decrease the number and density of lateral roots nih.gov. Localized application of NPA at the root-shoot junction reduced free IAA levels in the root and inhibited IAA transport into the root, leading to reduced lateral root development nih.gov. Similarly, growth of roots on media containing auxin transport inhibitors, including NPA, has been shown to decrease the number of lateral roots nih.gov.

Studies on rice roots have indicated that inhibiting auxin transport with NPA reduces root elongation rate and alters the root growth angle frontiersin.org. NPA also delayed the emergence of adventitious root primordia, suggesting that efflux carrier-mediated auxin transport is required for directed adventitious root growth frontiersin.org.

Investigation of Diurnal Variation in Herbicide Efficacy and Plant Responses

The efficacy of post-emergence herbicides can be influenced by the time of day of application, which correlates with diurnal variations in environmental conditions such as air temperature, relative humidity, and light intensity, as well as species-specific physiological changes like leaf orientation researchgate.netresearchgate.net. However, research specifically investigating the diurnal variation in the efficacy of this compound, particularly concerning root responses, is limited in the provided search results.

Some studies have investigated the effect of application time of day for herbicide mixtures containing this compound. For instance, research on weed control in corn with a mixture of dicamba and diflufenzopyr found that this combination provided high levels of control for certain weed species (common ragweed, common lambsquarters, and redroot pigweed) regardless of the time of day of application researchgate.net. This suggests that for these specific species and the tested mixture, the efficacy was not significantly impacted by diurnal variations in the environment or plant physiology researchgate.net.

In contrast, the efficacy of other herbicides with different sites of action has been shown to be sensitive to the time of day. For example, glyphosate (B1671968) efficacy on certain weed species increased when applied during midday hours, coinciding with higher air temperatures researchgate.netresearchgate.net. Photosystem II-inhibiting herbicides showed greater control during specific periods of the day (between 0900 and 1800 hours) compared to early morning or late evening applications researchgate.net.

Herbicide Interaction Studies and Combinatorial Efficacy

Synergistic Interactions with Synthetic Auxin Herbicides (e.g., Dicamba (B1670444), 2,4-D, Picloram, Quinclorac, Fluroxypyr)

Significant synergistic interactions have been observed between diflufenzopyr-sodium and synthetic auxin herbicides, including dicamba, 2,4-D, picloram, quinclorac, and fluroxypyr. regulations.govregulations.gov This synergy results in improved weed control efficacy when these compounds are applied together compared to their individual applications. regulations.govcambridge.orgnih.gov The extent of this synergistic effect is influenced by both the specific weed species targeted and the chosen auxin herbicide partner. regulations.gov

Enhanced Translocation and Concentration of Co-Applied Auxins in Meristems

A key mechanism underlying the synergy is the capacity of this compound to impede the polar transport of both naturally occurring auxins and synthetic auxin-like compounds within susceptible plants. agropages.comregulations.govwa.govpublications.gc.caepa.govcanada.caepa.gov This inhibition leads to an atypical accumulation of auxins, including the co-applied synthetic herbicides, within the meristematic tissues of shoots and roots. agropages.comregulations.govepa.govepa.gov The resulting high concentration of synthetic auxins at these active growth sites disrupts the delicate hormonal balance essential for normal plant growth and development. regulations.govepa.govepa.gov

Mechanisms Underlying Synergistic Activity and Weed Control Enhancement

Although the precise mechanism by which this compound inhibits auxin transport is not fully elucidated, it is hypothesized to involve binding to a specific carrier or efflux induction protein responsible for moving auxin away from meristematic regions. agropages.com By concentrating the synthetic auxin herbicide in the meristems, this compound intensifies the herbicidal impact of the auxin partner at these crucial locations. agropages.comregulations.govepa.govcanada.caepa.gov This targeted translocation enables the synthetic auxin to exert more potent effects, leading to rapid and pronounced hormonal responses in sensitive broadleaf weeds, such as epinasty, often culminating in plant death within a few days. agropages.comregulations.govepa.gov Sensitive annual grasses may exhibit a "herbistatic" stunting effect. regulations.gov Research indicates that this synergistic action can elevate the activity of enzymes like ACC synthase and increase ethylene (B1197577) production in susceptible weeds, followed by the accumulation of abscisic acid, ultimately causing growth inhibition and tissue damage. nih.gov

Additive and Antagonistic Interactions with Other Herbicides

Beyond its known synergy with synthetic auxins, this compound can exhibit additive or even antagonistic interactions when mixed with herbicides from other chemical classes. cambridge.org

Species-Specific Modulators of Interaction Type

The type of interaction (synergistic, additive, or antagonistic) between this compound and other herbicides can be dependent on the specific weed species. cambridge.orgbioone.org For instance, a study on horseweed (Conyza canadensis) demonstrated that the interaction with 2,4-D and dicamba was synergistic at lower application rates but shifted to additive or even antagonistic at higher auxin rates. cambridge.org This indicates that the outcome is not uniform across all weed species or application rates. The effectiveness of diflufenzopyr (B12349329) as a synergist with auxin herbicides can also be specific to the herbicide partner, with no observed benefit for combinations with certain auxins on particular weed species. bioone.org

Broadleaf Weed Control Efficacy in Diverse Agricultural and Non-Agricultural Settings

This compound is recognized for its efficacy in controlling a range of emerged annual and perennial broadleaf weeds in both agricultural and non-agricultural environments regulations.gov. Its utility extends to sites such as field corn, popcorn, sweet corn, fallow land, pasture, hay, rangeland, and various non-cropland areas including rights-of-way and industrial sites epa.govpublications.gc.caepa.gov. When used in combination with other synthetic auxin herbicides, this compound has been shown to increase weed control efficacy significantly, with reported increases ranging from 15% to 91% depending on the weed species and the specific herbicide mixture regulations.gov. This synergistic interaction, particularly with herbicides like dicamba, allows for effective weed control at potentially reduced rates of the co-applied herbicide regulations.govagropages.comepa.gov.

Control of Herbicide-Resistant Weeds (e.g., Glyphosate-Resistant Amaranthus palmeri)

This compound is considered an important tool for managing herbicide-resistant weed populations, including glyphosate-resistant Amaranthus palmeri (Palmer amaranth) regulations.gov. Studies have demonstrated that this compound, when used as a tank-mix partner, significantly improves the control of glyphosate-resistant Palmer amaranth (B1665344) in corn, especially for taller plants where other herbicide options may be limited regulations.govcambridge.org. For instance, research indicates that dicamba plus diflufenzopyr applied to Palmer amaranth taller than 20 cm provided over 87% control 28 days after application cambridge.org. Another study showed that dicamba/diflufenzopyr applied to 10-15 cm tall Palmer amaranth provided ≥ 94% control 30 days after application researchgate.net. The addition of this compound to dicamba has been shown to increase weed control of glyphosate-resistant Palmer amaranth by up to 44% regulations.gov. There are currently no reports of weed resistance specifically to this compound regulations.gov.

The following table summarizes some findings on the efficacy of this compound in controlling Amaranthus palmeri:

Herbicide TreatmentWeed Height (cm)Control at 28/30 Days After Application (%)Reference
Dicamba + Diflufenzopyr> 20> 87 cambridge.org
Dicamba/Diflufenzopyr10-15≥ 94 researchgate.net
Dicamba + DiflufenzopyrNot specifiedUp to 44% increase over dicamba alone regulations.gov

Management of Noxious and Invasive Weed Species (e.g., Cirsium arvense, Euphorbia esula, Linaria vulgaris)

This compound plays a role in the management of various noxious and invasive weed species that impact agricultural and non-agricultural lands regulations.gov. These include species like Cirsium arvense (Canada thistle), Euphorbia esula (leafy spurge), and Linaria vulgaris (yellow toadflax), which are listed as noxious weeds in several regions regulations.gov.

Research indicates that this compound, particularly in combination with other synthetic auxin herbicides, enhances the control of these challenging weeds regulations.gov. For Canada thistle (Cirsium arvense), while dicamba alone or in tank mixes with dicamba did not always provide adequate control in some studies, combinations including diflufenzopyr have shown improved efficacy revize.com. For example, one study noted that the addition of Overdrive (a premix of diflufenzopyr and dicamba) to clopyralid (B1669233) resulted in high percent control of Canada thistle sooner than clopyralid alone uky.edu. Control levels with dicamba + diflufenzopyr for Canada thistle have been reported to average 58% control one year after application across different timings in some locations revize.com.

For leafy spurge (Euphorbia esula), diflufenzopyr has been identified as effective in controlling this species in pastures, grasslands, and rangelands, often in combination with other herbicides like picloram, dicamba, or 2,4-D cabidigitallibrary.orgleavenworthcounty.gov. The premix of diflufenzopyr and dicamba (Overdrive) is used for controlling or suppressing perennial broadleaf weeds, including leafy spurge, in these non-crop areas usask.ca.

Yellow toadflax (Linaria vulgaris) is another noxious weed that can be managed with herbicide applications, and combinations including diflufenzopyr have been noted for their effectiveness regulations.govnmsu.edu.

The efficacy of this compound in controlling these noxious and invasive weeds is often attributed to its synergistic interaction with co-applied auxin herbicides, leading to enhanced translocation and accumulation of the herbicides at the weed's growing points regulations.govagropages.comepa.gov.

The following table provides an overview of the reported efficacy of this compound in controlling select noxious and invasive weeds, primarily in combination with other herbicides:

Weed SpeciesCo-applied Herbicide(s)Reported Efficacy / ImprovementSettingReference
Cirsium arvenseDicambaEfficacy increased 15-91% depending on active ingredient mixed with this compound.Not specified regulations.gov
Cirsium arvenseDicambaAveraged 58% control 1 year after application (across timings).Range, Pasture, and Noncrop Areas revize.com
Cirsium arvenseClopyralid (+ Dicamba)High percent control achieved sooner than clopyralid alone.Not specified uky.edu
Euphorbia esulaSynthetic auxins (e.g., picloram, dicamba, 2,4-D)Effective control.Pastures, Grasslands, and Rangelands cabidigitallibrary.orgleavenworthcounty.gov
Euphorbia esulaDicambaUsed for control or suppression.Pastures and Rangelands usask.ca
Linaria vulgarisSynthetic auxins (e.g., dicamba)Efficacy noted in control recommendations.Non-agricultural (e.g., rangeland) regulations.govnmsu.edu

Environmental Fate and Transport Research

Degradation Kinetics and Pathways in Soil

The dissipation of diflufenzopyr-sodium in soil is primarily mediated by microbial metabolism and, to some extent, abiotic processes like photolysis and hydrolysis in moist conditions. regulations.gov

Aerobic and Anaerobic Soil Biotransformation Rates

In laboratory aerobic soil metabolism studies, diflufenzopyr (B12349329) has been reported to have half-lives ranging from 8 to 10 days. agropages.comepa.govagropages.com Studies using radio-labeled diflufenzopyr in loam soil (pH 5.5) showed non-linear half-lives of approximately 9-10 days, depending on the label position. epa.gov In a field dissipation study conducted in Canada, the half-life of the parent compound in soil was observed to be shorter, around 4 days. agropages.com

While specific anaerobic soil biotransformation rates for this compound were not explicitly detailed in the search results, the general environmental fate summary indicates that biodegradation is an important removal mechanism in both soils and aquatic systems, with half-lives generally less than a few weeks. regulations.gov

Photodegradation on Soil Surfaces

Photodegradation contributes to the removal of diflufenzopyr from soil surfaces. regulations.gov A soil photodegradation study indicated a first-order half-life of 14 days for diflufenzopyr on loam soil. regulations.govnih.gov Another source reports the photolysis half-life on soil as 13 days. agropages.com

Identification and Persistence of Major Soil Degradates (e.g., Phthalazinidione M9, M1)

Several degradates of this compound have been identified in soil metabolism studies. Two major persistent degradates are M1 (phthalazinone) and M9 (2-keto phthalazinone, also referred to as phthalazinidione M9). regulations.govagropages.comepa.gov

In aerobic soil metabolism studies using radio-labeled diflufenzopyr, M9 was identified as a major non-volatile, persistent degradate. epa.gov Its concentration reached a maximum of 28% of the applied radioactivity at 179 days post-treatment and showed little decline thereafter, remaining at approximately 25% at 360 days post-treatment. regulations.govepa.gov This indicates that M9 is the most persistent of the identified degradates. epa.gov

M1 (phthalazinone) is formed by the cleavage of another degradate, carbamoyl (B1232498) phthalazinone (M5). epa.gov In laboratory studies, M1 reached a maximum concentration of 6.2% of the applied radioactivity at 30 days post-treatment and subsequently declined. epa.gov In a field study, M1 was observed at a maximum of 0.006 ppm between 14-29 days post-treatment in the top soil layer and was not detected below 15 cm depth. epa.gov

M5 (carbamoyl phthalazinone) was also identified as an initial degradate, reaching a maximum concentration of 17.9% of the applied radioactivity at 30 days post-treatment before declining. epa.gov

The mobility of these degradates is also a factor in their environmental fate. M1 and M9 degradates have been found to be mobile in several soil types. regulations.gov M1 was found to be very mobile in sandy loam, loamy sand, sandy clay loam, loam, and silty clay loam soils, and mobile in silty clay and silt loam soils. regulations.gov

Hydrolysis and Photolysis in Aquatic Systems

Hydrolysis and photolysis are important abiotic mechanisms contributing to the removal of this compound from aquatic systems. regulations.gov The rates of both processes are influenced by pH. regulations.gov

The aqueous hydrolysis half-life of diflufenzopyr is reported as 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9. agropages.comagropages.comnih.gov This indicates that hydrolysis is faster in more acidic conditions. regulations.gov

Aqueous photolysis also contributes to degradation, with reported half-lives of 7 days at pH 5, 17 days at pH 7, and 13 days at pH 9. agropages.comagropages.comnih.gov Similar to hydrolysis, photolysis appears to be faster at lower pH, although the half-life at pH 9 is shorter than at pH 7. agropages.comagropages.comnih.gov

Aquatic Biotransformation Processes (Aerobic and Anaerobic)

Biodegradation is also an important environmental fate process for this compound in aquatic systems. nih.gov

Laboratory aerobic aquatic metabolism studies have shown half-lives for diflufenzopyr ranging from 20 to 31 days, with specific reports citing 25-26 days. regulations.govagropages.comepa.govnih.gov

In anaerobic aquatic metabolism studies, the reported half-life for diflufenzopyr is approximately 20 days. agropages.comepa.govnih.gov

The major transformation products in water include M1 and M9, which are not expected to persist in aerobic aquatic environments. publications.gc.ca

Sorption and Desorption Dynamics in Soil and Sediment

Sorption to soil and sediment is a key factor influencing the mobility and bioavailability of this compound. Based on its low pKa (3.07 or 3.18), diflufenzopyr is expected to exist predominantly in its anionic form at typical environmental pH values (5 to 9). agropages.comnih.gov Anions generally exhibit weaker adsorption to soil organic carbon and clay compared to neutral compounds. nih.gov

Adsorption/desorption studies indicate that diflufenzopyr is mobile to very mobile in soil. agropages.comepa.gov Freundlich Kads values have been reported to range from 0.80 to 16.09, with corresponding Koc values ranging from 199 to 557 mL/g for the M1 degradate. regulations.gov For the parent compound, Koc values range from 18 to 156 mL/g, classifying it as having very high mobility in soil according to some schemes. epa.govnih.gov If released into water, diflufenzopyr is not expected to adsorb strongly to suspended solids and sediment based on its Koc values. nih.gov

The major metabolites, M1 and M9, are also classified as mobile to very mobile in soil, with reported Koc values ranging from 199-557 mL/g for M1 and 128-1087 mL/g for M9. epa.gov The mobility of M1 and M9 degradates in several soil types can lead to their movement into surface water during rainfall/runoff events. regulations.gov

Summary of Environmental Fate Properties

PropertyValueEnvironmental RelevanceSource
Aerobic Soil Metabolism Half-life (Lab)8-10 daysNon-persistent in soil agropages.comepa.govagropages.com
Aerobic Soil Metabolism Half-life (Field)4 days (Canada)Non-persistent in soil agropages.com
Photolysis Half-life on Soil13-14 daysContributes to dissipation on soil surface regulations.govagropages.comagropages.comnih.gov
Hydrolysis Half-life (pH 5)13 daysFaster hydrolysis in acidic water agropages.comagropages.comnih.gov
Hydrolysis Half-life (pH 7)24 daysModerate persistence in neutral water agropages.comagropages.comnih.gov
Hydrolysis Half-life (pH 9)26 daysModerate persistence in alkaline water agropages.comagropages.comnih.gov
Aqueous Photolysis Half-life (pH 5)7 daysFaster photolysis in acidic water agropages.comagropages.comnih.gov
Aqueous Photolysis Half-life (pH 7)17 daysModerate photolysis in neutral water agropages.comagropages.comnih.gov
Aqueous Photolysis Half-life (pH 9)13 daysModerate photolysis in alkaline water agropages.comagropages.comnih.gov
Aerobic Aquatic Metabolism Half-life20-31 days (specifically 25-26 days)Slightly persistent in aerobic aquatic environment regulations.govagropages.comepa.govnih.gov
Anaerobic Aquatic Metabolism Half-life20 daysSlightly persistent in anaerobic aquatic environment agropages.comepa.govnih.gov
Soil Mobility (Parent, Koc)18-156 mL/gMobile to very mobile in soil epa.govnih.gov
Soil Mobility (M1 degradate, Koc)199-557 mL/gMobile to very mobile in soil regulations.govepa.gov
Soil Mobility (M9 degradate, Koc)128-1087 mL/gMobile to very mobile in soil epa.gov
Persistence of M9 degradate in soilPersistent, reaches max 28% at 179 daysMajor persistent degradate regulations.govepa.gov
Persistence of M1 degradate in soilLess persistent than M9, declines after maxMajor degradate regulations.govepa.gov

Note: The interactive nature of data tables as requested is simulated here using Markdown formatting. In a dynamic online environment, these tables could be sortable or filterable.

Leaching Potential through Soil Profiles to Groundwater

The potential for this compound to leach through soil profiles to groundwater is primarily influenced by its mobility in soil, which is related to its chemical properties and the characteristics of the soil itself. Diflufenzopyr is expected to have very high mobility in soil based on reported Koc values ranging from 18 to 156 mL/g. nih.govepa.govagropages.comepa.gov The pKa of diflufenzopyr is 3.18, indicating that in typical environmental pH ranges, the compound will predominantly exist in its anionic form. nih.gov Anions generally exhibit weaker adsorption to soil organic carbon and clay compared to their neutral counterparts, contributing to higher mobility. nih.gov

While some assessments suggest a low potential for leaching to groundwater epa.govwa.govontosight.ai, it is recognized that this chemical is known to leach through soil into groundwater under specific conditions as a result of agricultural use. epa.govepa.gov The U.S. EPA, based on proposed uses, fate characteristics, and model predictions, does not anticipate diflufenzopyr reaching drinking water resources in significant quantities. agropages.comepa.gov

Influence of Soil Properties and Structure

The properties and structure of the soil play a significant role in the leaching potential of this compound. Groundwater contamination may occur particularly in areas where soils are permeable, such as sand, loamy sand, and sandy loam soils, and where the depth to the water table is shallow. epa.govepa.govbasf.ca Soil characteristics also influence runoff; avoiding application to areas with a moderate to steep slope, compacted soil, or clay is recommended to reduce the potential for runoff into aquatic habitats. basf.capublications.gc.ca

Mobility of Parent Compound and Degradates

Studies on the mobility of diflufenzopyr and its degradates in soil indicate that both the parent compound and its major transformation products are mobile. The parent compound, diflufenzopyr, is classified as mobile to very mobile, with Koc values ranging from 18 to 156 mL/g. nih.govepa.govagropages.comepa.gov Major metabolites, such as M1 and M9, have also been found to be mobile to very mobile, with reported Koc values for M1 ranging from 199 to 557 mL/g and for M9 ranging from 128 to 1087 mL/g. epa.govagropages.comepa.gov

In some field dissipation studies, the parent compound was not detected below the 10-cm depth in silt loam and loam soils epa.gov, and not detected below the 15-cm depth in silty clay loam soil epa.gov. The minor degradate M1 was detected in the upper soil layers but not below 15 cm in one study epa.gov. The expected degradate M9 was not detected at any depth in one field study epa.gov. However, it is noted that some field studies did not adequately monitor for all major degradates identified in laboratory metabolism studies, such as M5 epa.govepa.gov. In anaerobic water-sediment systems, M2 (3,5-difluoroaniline) was identified as a major transformation product. epa.gov

Runoff and Spray Drift Potential to Non-Target Habitats

This compound has the potential to enter non-target terrestrial and aquatic habitats through surface runoff and spray drift. canada.capublications.gc.ca The potential for surface runoff is considered high. wa.gov To mitigate the contamination of aquatic areas through runoff, it is recommended to avoid application to areas with moderate to steep slopes, compacted soil, or clay. basf.capublications.gc.ca Including a vegetative strip between the treated area and the edge of a water body can also help reduce contamination from runoff. basf.capublications.gc.ca Avoiding application when heavy rain is forecast is another measure to minimize runoff. basf.capublications.gc.ca

Spray drift is another mechanism by which this compound can reach non-target areas. canada.capublications.gc.ca To minimize the potential for drift to areas of human habitation or activity, applicators should consider factors such as wind speed, wind direction, temperature inversions, application equipment, and sprayer settings. basf.ca Following label directions intended to minimize spray drift is crucial for protecting the forage and habitat of non-target organisms, including pollinators, in areas adjacent to the treated site. epa.govepa.gov this compound is toxic to non-target terrestrial plants and aquatic organisms. basf.capublications.gc.ca

Environmental Fate Data Summary

PropertyValueSource Index
Aerobic Soil Metabolism (Half-life)8-10 days (lab); 4 days (field) agropages.comepa.gov
Photolysis on Soil (Half-life)13-14 days agropages.comepa.gov
Hydrolysis (Half-life)13 days (pH 5), 24 days (pH 7), 26 days (pH 9) agropages.comepa.gov
Aerobic Aquatic Metabolism (Half-life)25-26 days agropages.comepa.gov
Anaerobic Aquatic Metabolism (Half-life)20 days agropages.comepa.gov
Mobility (Parent, Koc)18-156 mL/g nih.govepa.govagropages.comepa.gov
Mobility (M1 Degradate, Koc)199-557 mL/g epa.govagropages.comepa.gov
Mobility (M9 Degradate, Koc)128-1087 mL/g epa.govagropages.comepa.gov

Weed Resistance Evolution and Management Strategies

Mechanisms of Herbicide Resistance in Weeds (General Framework)

Herbicide resistance in weeds can broadly be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR) agronomyjournals.comhracglobal.com. These mechanisms reduce the efficacy of herbicides by preventing them from reaching or effectively interacting with their intended biological targets within the plant nih.govingentaconnect.comgrowiwm.org.

Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR)

Target-Site Resistance (TSR) involves alterations to the specific protein or enzyme that the herbicide binds to and inhibits nih.govgrowiwm.orgpesticidestewardship.orgsyngenta.ca. These alterations, often caused by single nucleotide mutations in the gene encoding the target protein, can reduce or abolish the herbicide's ability to bind effectively, rendering the plant resistant nih.govsyngenta.ca. Another form of TSR is the over-expression or amplification of the gene encoding the target protein, leading to an increased production of the target enzyme, which can titrate the herbicide and allow some enzyme activity to persist pesticidestewardship.orgsyngenta.ca. TSR typically confers resistance to herbicides within a single mechanism of action (MoA) ingentaconnect.com.

Non-Target-Site Resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site nih.govingentaconnect.comgrowiwm.org. NTSR mechanisms are often more complex and can involve multiple genes nih.gov. Examples include reduced herbicide uptake or translocation within the plant, sequestration or compartmentalization of the herbicide away from its site of action, and enhanced metabolic detoxification of the herbicide into less toxic or inactive compounds nih.govingentaconnect.comgrowiwm.orgpesticidestewardship.org. NTSR is particularly concerning because it can confer resistance to herbicides from multiple chemical classes and different MoAs, even without prior exposure to those specific herbicides ingentaconnect.commdpi.commorningagclips.com.

The following table summarizes the key distinctions between TSR and NTSR:

FeatureTarget-Site Resistance (TSR)Non-Target-Site Resistance (NTSR)
MechanismAlteration or over-expression of target protein. nih.govpesticidestewardship.orgsyngenta.caReduced uptake/translocation, sequestration, enhanced metabolism. nih.govingentaconnect.compesticidestewardship.org
Genetic BasisOften single gene mutations or gene amplification. nih.govsyngenta.caOften complex, involving multiple genes. nih.gov
Spectrum of ResistanceTypically confers resistance to a single MoA. ingentaconnect.comCan confer resistance to multiple MoAs. ingentaconnect.commdpi.commorningagclips.com
PredictabilityMore predictable based on target site. growiwm.orgLess predictable, can confer resistance to unexposed herbicides. morningagclips.com

Enhanced Herbicide Metabolism (e.g., Cytochrome P450s, Glutathione-S-Transferases)

Enhanced herbicide metabolism is a prominent NTSR mechanism where weeds detoxify herbicides through various enzymatic processes ingentaconnect.commdpi.commdpi.com. Key enzyme families involved in this process include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) mdpi.commdpi.comusda.govplos.org.

Cytochrome P450s (P450s) are a diverse superfamily of enzymes that catalyze a wide range of oxidative reactions, often representing the first phase of herbicide metabolism (Phase I) mdpi.comusda.govplos.org. These reactions can modify the herbicide molecule, making it more polar and thus easier to conjugate in subsequent steps usda.gov. Overexpression of specific P450 genes has been linked to herbicide resistance in various weed species mdpi.commdpi.complos.org.

Glutathione S-Transferases (GSTs) are another important enzyme family involved in herbicide detoxification (Phase II) mdpi.commdpi.comusda.govplos.org. GSTs catalyze the conjugation of glutathione to the herbicide molecule or its modified product from Phase I metabolism usda.gov. This conjugation further increases the molecule's water solubility and facilitates its transport into vacuoles or other cellular compartments, effectively sequestering it away from the target site morningagclips.comusda.gov. Similar to P450s, increased GST activity or expression can lead to herbicide resistance mdpi.comusda.govplos.org.

Other enzymes, such as glycosyltransferases, can also play a role in herbicide metabolism by conjugating sugars to the herbicide molecule mdpi.comusda.gov.

Role of Diflufenzopyr-sodium in Mitigating Resistance to Other Herbicide Modes of Action

This compound is classified as a Group 19 herbicide by the Weed Science Society of America (WSSA) regulations.gov. Its mode of action involves inhibiting the polar transport of auxins in plants regulations.govherts.ac.ukagropages.com. This unique mechanism distinguishes it from many other commonly used herbicides, particularly those in Group 4 (synthetic auxins like dicamba (B1670444) and 2,4-D) regulations.govcanada.ca.

This compound is often used in tank mixtures with synthetic auxin herbicides, such as dicamba regulations.govcanada.ca. This combination is particularly valuable in managing weed populations that have evolved resistance to other herbicide MoAs, including glyphosate-resistant weeds like Palmer amaranth (B1665344) regulations.gov. By inhibiting auxin transport, this compound causes synthetic auxins like dicamba to accumulate in the meristematic tissues (growing points) of susceptible weeds regulations.govagropages.comcanada.ca. This localized accumulation enhances the efficacy of the synthetic auxin herbicide, often allowing for effective weed control at lower application rates of the mixture partner compared to using the synthetic auxin alone regulations.govagropages.comcanada.ca.

This synergistic interaction is a key aspect of this compound's role in resistance management. It provides an additional tool to control weeds that are difficult to manage with single-MoA herbicides or in areas where resistance to other MoAs has developed regulations.govpublications.gc.ca. The use of this compound in mixtures with Group 4 herbicides can help overcome certain resistance mechanisms or delay the evolution of resistance to the mixture partners by increasing their effectiveness regulations.gov. For example, the addition of this compound has been shown to increase the control of noxious weeds like Canada thistle, leafy spurge, and yellow toadflax when mixed with synthetic auxin herbicides regulations.gov.

Monitoring and Detection of Potential Resistance to this compound (If it were to occur)

As of the available information, there are no widespread reports of weed resistance specifically to this compound regulations.gov. However, the potential for resistance to evolve exists for any herbicide subjected to repeated selection pressure hracglobal.comawsjournal.orgwssa.net. If resistance to this compound were to occur, monitoring and detection would be critical for implementing effective management strategies and preventing its spread awsjournal.orghracglobal.comhracglobal.com.

Monitoring for potential resistance to this compound would involve several approaches commonly used in herbicide resistance management awsjournal.orghracglobal.comhracglobal.com:

Field Surveys: Regularly surveying fields where this compound is used to identify weed populations that survive application at the recommended rate hracglobal.comhracglobal.comagrarforschungschweiz.ch.

Farmer and Expert Reports: Tracking reports from farmers and weed management experts regarding perceived performance issues with this compound hracglobal.comhracglobal.com.

Bioassay Procedures: Collecting seeds or vegetative propagules from suspected resistant plants and conducting dose-response experiments under controlled greenhouse conditions to confirm resistance and determine the level of resistance awsjournal.orghracglobal.comagrarforschungschweiz.ch. This involves applying a range of herbicide concentrations to the suspected resistant population and a known susceptible population and comparing their survival or growth responses.

Molecular Testing: While the specific molecular basis of potential this compound resistance is not yet known, research would focus on identifying genetic changes in target proteins (if a specific binding site is confirmed beyond auxin transport inhibition) or genes involved in metabolism or transport that could confer resistance agrarforschungschweiz.chcdnsciencepub.com. Molecular markers linked to resistance could then be developed for faster detection cdnsciencepub.com.

Early detection of resistance is crucial because resistant weed patches are typically small initially and more manageable before they spread widely cdnsciencepub.com. Once resistance is confirmed, mitigation efforts would focus on preventing further spread and implementing integrated weed management (IWM) strategies agronomyjournals.comhracglobal.com.

Physiological and Molecular Basis of Resistance in Auxin-Sensitive Weeds (General)

This compound affects plants by inhibiting auxin transport regulations.govherts.ac.ukagropages.com. Therefore, understanding the physiological and molecular basis of resistance in weeds that are sensitive to auxins (including both natural auxin and synthetic auxin herbicides) provides relevant context.

Auxins are plant hormones that regulate numerous growth and developmental processes scielo.brscielo.br. Synthetic auxin herbicides mimic the action of natural auxin but at supra-optimal concentrations, leading to uncontrolled and disruptive growth that ultimately kills susceptible plants bioone.orgagriculturejournals.cz.

Resistance to auxinic herbicides can arise from various mechanisms, although the molecular basis is not always fully understood scielo.brbioone.orgcambridge.org. Some documented mechanisms in auxin-sensitive weeds include:

Altered Auxin Perception or Signaling: Changes in auxin receptors or downstream signaling components can reduce the plant's sensitivity to both natural auxin and synthetic auxins scielo.brscielo.brbioone.orgcambridge.org. For example, studies on wild mustard (Sinapis arvensis) have suggested altered auxin binding sites in resistant biotypes scielo.brcambridge.org.

Altered Auxin Transport: While this compound inhibits auxin transport, resistance to synthetic auxins could theoretically involve altered transport mechanisms that reduce the accumulation of the herbicide at its site of action.

Enhanced Metabolism: Some auxin-sensitive weeds can metabolize synthetic auxins into inactive forms agriculturejournals.cz. This is a form of NTSR and can involve enzymes like P450s and GSTs mdpi.commdpi.comusda.govplos.org.

Reduced Uptake or Translocation: Mechanisms that reduce the absorption of the herbicide by the plant or its movement to the target tissues can also confer resistance nih.govingentaconnect.comagriculturejournals.cz.

Research into the molecular basis of auxin resistance often involves comparing resistant and susceptible weed biotypes to identify differences in gene expression, protein structure, or metabolic pathways scielo.brcambridge.org. For instance, studies have investigated mutations in genes encoding auxin receptors like TIR1/AFB and ABP1 scielo.brscielo.brcambridge.org. While single dominant alleles have been implicated in resistance to some auxinic herbicides in certain species, suggesting the potential for relatively rapid evolution, the genetic basis can also be complex scielo.brscielo.br.

The physiological symptoms of resistance in auxin-sensitive weeds can vary depending on the specific mechanism, but resistant plants typically exhibit reduced responses to herbicide application compared to susceptible individuals scielo.brcambridge.org.

Advanced Analytical Methodologies for Diflufenzopyr Sodium and Its Metabolites

Extraction Techniques from Complex Environmental and Biological Matrices

Effective extraction is the initial critical step in the analysis of diflufenzopyr-sodium and its metabolites from complex matrices such as soil, water, plant tissues, and animal matrices. The choice of extraction technique is often dictated by the matrix type and the chemical properties of the analytes (this compound and its various metabolites).

For corn matrices (grain, forage, fodder), a common extraction method involves shaking the sample with a mixture of dilute aqueous sodium bicarbonate and ammoniated acetone. The resulting extract is then filtered. epa.govepa.govepa.gov Following filtration, the extract is typically acidified with concentrated hydrochloric acid and evaporated to dryness. epa.govepa.govepa.gov

In water samples, different approaches are employed depending on the specific metabolites being targeted. For diflufenzopyr (B12349329) (BAS 654 H) and metabolites M1, M6, and M9, a straightforward method involves filtering the water sample through a 0.45 µm PTFE syringe filter before direct injection into an LC-MS/MS system. epa.gov However, for the metabolite M2, a liquid-liquid extraction step is necessary. This involves dissolving sodium chloride in the water sample and then extracting with multiple portions of methylene (B1212753) chloride. The extract is dried with sodium sulfate (B86663) and concentrated under vacuum. epa.gov

Solid phase extraction (SPE) is another widely used technique for sample clean-up and concentration in pesticide analysis from environmental and biological matrices. While not specifically detailed for this compound in all provided sources, SPE using materials like Oasis HLB™ chromatography columns has been incorporated into methods for purifying extracts containing diflufenzopyr and its metabolite M1 from corn matrices prior to GC-MS analysis. epa.govepa.govepa.gov Ion-exchange sorbents can also be relevant for extracting metal ions from various matrices, including biological fluids and tissue homogenates, after appropriate pH adjustment to ensure the analyte is ionized. cloudfront.net

Chromatographic Separation and Detection Methods (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are the primary methods for separating and detecting this compound and its metabolites. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the volatility and thermal stability of the target analytes.

GC-MS has been utilized for the determination of diflufenzopyr and its metabolite M1 (phthalazinone) in corn matrices. epa.govepa.govepa.gov In methods employing GC-MS, diflufenzopyr is often converted to M1 through acidification and refluxing steps before analysis. epa.govepa.govepa.gov Quantitation is typically performed using Selected Ion Monitoring (SIM) targeting the molecular weight of phthalazinone (m/z 161). epa.govepa.gov

LC-MS/MS is a powerful technique that allows for the simultaneous analysis of this compound and several of its metabolites, including M1, M2, M5, M6, and M9, in various matrices like water, milk, and tissue samples. epa.govpublications.gc.ca This method is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC analysis. LC-MS/MS methods involve the separation of analytes on a liquid chromatography column followed by detection and quantification using tandem mass spectrometry, which provides high sensitivity and specificity through monitoring specific parent-daughter ion transitions. epa.govepa.gov

Quantification of Parent Compound and Key Metabolites (e.g., M1)

Quantification of this compound and its metabolites is achieved by comparing the detector response of the analytes in samples to the response of known concentration standards. For methods involving the conversion of diflufenzopyr to M1, the results are often expressed as M1 equivalents. epa.gov

Specific methods have been developed and validated for the quantification of diflufenzopyr (as M1 equivalents) and M1 in corn matrices using GC-MS. epa.govepa.govepa.gov Similarly, LC-MS/MS methods enable the quantification of diflufenzopyr (BAS 654 H) and metabolites M1, M2, M6, and M9 as individual compounds in water. epa.gov

Key metabolites of diflufenzopyr identified in various studies include M1 (8-methylpyrido[2,3-d]pyridazin-5(6H)-one or phthalazinone), M2 (3,5-difluoroaniline), M5 (6-((3,5-difluorophenylcarbamoyl-8-methyl-pyrido[2,3-d]-5-pyridazinone), M6, M9 (8-methylpyrido[2,3-d]pyridazine-2,5(1H,6H)-dione), and M10 (8-hydroxymethyl-5(6H)-pyrido[2,3-d]pyridazone). regulations.govepa.govepa.govepa.govnih.govepa.govepa.gov Some analytical methods specifically target the combined residues of diflufenzopyr and its metabolites convertible to M1. epa.govepa.govpublications.gc.ca

Method Validation and Performance Characteristics (e.g., Limit of Quantitation, Recoveries)

Method validation is essential to ensure the reliability and accuracy of analytical results. Key performance characteristics evaluated during validation include the Limit of Quantitation (LOQ), Limit of Detection (LOD), and recovery rates.

In water analysis using LC-MS/MS, the LOQ for diflufenzopyr (BAS 654 H) and metabolites M1, M2, M6, and M9 was established at 0.5 µg/kg (ppb), with an LOD of 0.1 ppb. epa.govepa.gov Method validation in water matrices (ground and surface water) demonstrated mean recoveries and relative standard deviations (RSD) generally within acceptable guidelines (mean 70-120%; RSD ≤20%). epa.goveurl-pesticides.eu However, mean recoveries for M2 in surface water were found to be unsatisfactory in one study. epa.gov

Method validation typically involves assessing parameters such as system suitability, precision, specificity, linearity, LOD, LOQ, and recovery. innovareacademics.in The LOQ is generally defined as the lowest validated spike level meeting predefined performance acceptability criteria for mean recoveries and RSD. eurl-pesticides.eu Recoveries outside a typical range (e.g., 60-140% in routine multi-residue analysis) may require re-analysis. eurl-pesticides.eu

Spectroscopic and Spectrometric Characterization of Transformation Products

Spectroscopic and spectrometric techniques, particularly mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the characterization and identification of transformation products of this compound.

Metabolite analysis in biological samples (urine, bile, feces) has utilized mass spectrometry and NMR spectroscopy to identify major metabolites resulting from metabolic reactions such as cyclization, hydrolysis, and hydroxylation. nih.gov

In studies investigating the environmental fate of diflufenzopyr, such as phototransformation in water or biotransformation in water-sediment systems, LC/MS/MS or GC/MS have been used to confirm the identity of transformation products initially separated and tentatively identified by HPLC co-chromatography with unlabeled reference standards. epa.govepa.gov This hyphenated approach provides both chromatographic separation and structural information from the mass fragmentation patterns, enabling the confirmation of known metabolites and aiding in the elucidation of the structures of unknown transformation products.

Formulation Science and Application Technology Research

Influence of Formulation Types (e.g., Water Dispersible Granules, Emulsifiable Concentrates) on Bioavailability and Efficacy

Diflufenzopyr-sodium is available in various formulations, including a 93% manufacturing use product (sodium salt) and a wettable granular (WG) end-use product nih.govepa.gov. A WG formulation containing 21.4% sodium diflufenzopyr (B12349329) and 55% sodium dicamba (B1670444) has been noted nih.gov. Emulsifiable concentrates (EC) are another type of formulation used for herbicides, typically diluted with water before application googleapis.com. The efficacy of EC formulations is influenced by the extent of emulsification when added to water, with the particle size distribution and size of emulsified oil droplets in the aqueous dilution affecting the permeability and final efficacy of the active compounds google.com. While the search results mention these formulation types, specific comparative data on the influence of WG versus EC formulations of this compound on its bioavailability and efficacy were not extensively detailed. However, the physical properties of this compound, such as its solubility in water varying with pH, suggest that formulation type and the characteristics of the spray solution would play a role in its availability and uptake by plants nih.gov.

Adjuvant Systems and their Role in Herbicide Performance

Adjuvant systems play a crucial role in optimizing herbicide performance by influencing factors such as spray retention, deposition, and herbicide absorption ucanr.edu. For this compound, which is often used in combination with auxin-like herbicides like dicamba, adjuvants can be particularly important epa.govregulations.gov. Basic pH blend adjuvants, which typically contain a blend of nonionic surfactant, fertilizer, and a basic pH enhancer, can increase spray solution pH to around 9 ucanr.edu. This increase in pH can enhance the water solubility of some herbicides, including diflufenzopyr ucanr.edu. Nonionic surfactants, such as Agral 90® or Liberate®, have been evaluated for use with herbicide mixtures containing this compound and dicamba, with research indicating comparable weed control efficacy between these two non-ionic surfactants researchgate.net.

Impact of Spray Solution Chemistry (e.g., pH) on Herbicide Efficacy in Mixtures

The pH of the spray solution can significantly impact the efficacy of herbicides, particularly weak-acid herbicides, by affecting their solubility and the potential for volatility cambridge.orgrbind.iocambridge.orgresearchgate.net. For herbicide mixtures containing this compound and dicamba (a synthetic auxin), the spray solution pH is a relevant factor. Research has shown that the addition of glyphosate (B1671968) to synthetic auxin herbicides can decrease spray solution pH cambridge.orgrbind.io. Low pH levels in the spray solution can increase the potential for volatility of the acid form of dicamba once it dissociates from its salt form rbind.io. While dicamba product labels may recommend avoiding low-pH spray mixtures (e.g., pH < 5.0), the effect of buffering agents on spray solution pH, volatility, and efficacy in mixtures involving this compound is not always clear and can be product-specific cambridge.orgrbind.iobioone.org. The solubility of diflufenzopyr itself increases with increasing pH nih.gov.

Interactions with Carrier Salts and Buffering Agents

The presence of salts in the spray carrier water, particularly hard water cations like calcium, magnesium, manganese, sodium, and iron, can reduce the efficacy of weak-acid herbicides ucanr.eduunl.edu. These cations can complex with the herbicide, forming salts that are less readily absorbed by plants ucanr.eduunl.edu. The activity of herbicide mixtures including dicamba plus diflufenzopyr has been shown to be reduced by calcium and magnesium salts unl.edu. Water conditioning agents, such as ammonium (B1175870) sulfate (B86663) (AMS), are often recommended to overcome the negative effects of hard water unl.edu. Ammonium ions can complex with weak-acid herbicides, competing with antagonistic cations and enhancing herbicide absorption and translocation unl.edu. Sulfate anions can bind with antagonistic cations, preventing the formation of less readily absorbed herbicide-cation complexes unl.edu. Buffering agents, which are weak acids or bases, are used to maintain the pH of a solution near a chosen value, preventing rapid changes in pH upon the addition of acids or bases google.com. While buffering agents are listed as approved adjuvants for some herbicide products, their specific effect on spray solution pH, volatility, and efficacy in the context of this compound mixtures requires further understanding cambridge.orgrbind.iobioone.org.

Optimization of Application Parameters for Targeted Delivery

Optimizing application parameters is essential for maximizing herbicide efficacy and minimizing off-target movement k-state.edu.

Droplet Size Spectrum and its Influence on Efficacy and Off-Target Movement

Droplet size is a critical factor influencing both herbicide efficacy and the potential for spray drift epa.govregulations.govk-state.eduresearchgate.net. Smaller droplets generally provide better coverage, which can be important for the efficacy of some herbicides k-state.eduresearchgate.net. However, larger droplets are less prone to drift epa.govk-state.eduresearchgate.net. For systemic herbicides like this compound, requiring coarse or coarser droplet sizes may have less impact on effectiveness compared to contact herbicides regulations.gov. However, without specific data for diflufenzopyr, the certainty of no impact from increased droplet size on efficacy is limited regulations.gov. Uncertainty also exists for tank-mix applications with multiple active ingredients that may require different droplet sizes regulations.gov. Applicators are often required to use a medium or coarser droplet size (ASABE S572.1) for ground and boom-less ground applications to mitigate drift epa.gov. Using larger droplets by increasing spray volume or selecting nozzles with higher flow rates can help reduce spray drift epa.gov. Nozzle type and application pressure also govern droplet size k-state.edu.

Environmental Factors Affecting Spray Deposition and Herbicide Efficacy

Environmental factors significantly influence spray deposition and herbicide efficacy researchgate.net. Wind speed is a major factor affecting drift potential; therefore, avoiding applications during gusty wind conditions is crucial epa.gov. Temperature and humidity can also impact applications; using larger droplets in hot and dry conditions can help reduce the effects of evaporation epa.gov. Temperature inversions, characterized by increasing temperature with altitude and common during nights with limited cloud cover and light to no wind, lead to high drift potential, and applications should be avoided during such conditions epa.gov. The time of day of application can also influence herbicide activity, with factors like air temperature, relative humidity, and light intensity playing a role researchgate.net. While the efficacy of some herbicides can be affected by application timing relative to these factors, research indicates that dicamba/diflufenzopyr applications provided high levels of control for certain weeds regardless of the time of day researchgate.net. Water quality factors such as pH, hardness, temperature, and turbidity can also influence herbicide performance by affecting solubility, degradation, or the formation of herbicide-salt complexes cambridge.orgresearchgate.net.

Compatibility and Stability of Tank Mixtures with Other Herbicides

This compound is frequently utilized in tank mixtures with other herbicides to enhance weed control efficacy and broaden the spectrum of controlled weed species. The compatibility and stability of these tank mixtures are critical factors for ensuring optimal performance and avoiding undesirable physical or chemical interactions that could lead to reduced efficacy, crop injury, or application issues.

Research indicates that this compound is commonly formulated in combination products, particularly with dicamba agropages.com. This synergistic relationship, where this compound inhibits auxin transport and enhances the translocation of auxin-like herbicides such as dicamba to plant meristems, allows for effective weed control, often at lower rates of the mixture partner compared to when the partner is applied alone agropages.comcanada.ca.

Physical compatibility in tank mixtures is a primary consideration. Adverse consequences of incompatibility can include settling, layer formation, globule formation, or the formation of precipitates ok.gov. These issues can hinder proper application and lead to inaccurate herbicide rates being delivered to the target area, potentially reducing weed control ok.gov. To assess physical compatibility, a jar test is often recommended prior to large-scale tank mixing. This involves mixing the intended tank mix ingredients in their relative proportions in a clear jar and observing the mixture for approximately 30 minutes for signs of incompatibility such as balling-up, flaking, sludge, gel, oily film, layers, or other precipitates amazonaws.com. If such issues are observed, the mixture should not be used amazonaws.com.

Studies have investigated the stability of this compound and its tank mixtures over time. Research on the efficacy of herbicide tank mixes held in spray solution for several days prior to application has been conducted. For instance, a study evaluating various post-emergence herbicides, including a tank mix of dicamba plus diflufenzopyr, found that holding the spray solutions for up to 7 days did not affect the efficacy of these post-emergence herbicides on certain weed species researchgate.net. Similarly, control of Amaranthus retroflexus and Chenopodium album with pre-emergence herbicides was not affected by holding the solutions for up to 7 days researchgate.net. However, the control of Abutilon theophrasti was decreased when certain pre-emergence tank mixes, not containing this compound, were held in solution for more than 1 day researchgate.net. This suggests that the stability of the mixture can be dependent on the specific herbicide partners.

This compound has been identified as an important tank-mix partner for controlling challenging weeds like Palmer amaranth (B1665344), including glyphosate-resistant biotypes, especially in taller corn where fewer herbicide options are available regulations.gov. The addition of this compound to other auxin-like herbicides, such as dicamba, fluroxypyr, picloram, 2,4-D, and quinclorac, has been shown to increase the control of noxious weeds like Canada thistle, leafy spurge, and yellow toadflax regulations.gov. Efficacy increases ranging from 15% to 91% have been reported, depending on the weed species and the specific active ingredient mixed with this compound regulations.gov.

While specific detailed data tables on the physical and chemical stability of various this compound tank mixtures across different conditions (e.g., temperature, pH, water quality) were not extensively found in the search results, the general principles of tank mixing herbicides apply. Manufacturers often provide lists of physically compatible tank mix partners for their products containing this compound lifescientific.comsyngenta.co.uk. These lists are typically based on physical compatibility tests, and it is often noted that no tests have been undertaken on crop safety or product performance for all potential combinations, meaning use is at the user's own risk lifescientific.comsyngenta.co.uk.

When preparing tank mixtures, it is generally recommended to add products in a specific sequence to ensure proper mixing and stability. A common sequence involves starting with water, followed by water-dispersible products (dry flowables, wettable powders, suspension concentrates), then water-soluble products (like those containing this compound), followed by emulsifiable concentrates, and finally water-soluble additives such as nonionic surfactants or ammonium sulfate landerwyoming.orgborchersagsupply.com. Adequate agitation of the spray tank is crucial during mixing, transportation, and application to maintain mixture homogeneity lifescientific.comborchersagsupply.com.

Research findings highlight the importance of considering water quality, including pH and the presence of dissolved salts, as these factors can influence the physical and chemical stability of herbicide tank mixtures ok.gov. While the hydrolysis half-life of diflufenzopyr varies with pH (13 days at pH 5, 24 days at pH 7, and 26 days at pH 9) agropages.comagropages.com, the impact of these variations on the stability within typical tank mix dwell times is less explicitly detailed in the provided search results.

Illustrative Data (Based on search findings regarding efficacy enhancement):

Tank Mix Combination Target Weed Species Reported Efficacy Increase (%)
This compound + Dicamba Palmer Amaranth Up to 44% regulations.gov
This compound + Auxin-like Herbicides* Canada Thistle 15% to 91% (range) regulations.gov
This compound + Auxin-like Herbicides* Leafy Spurge 15% to 91% (range) regulations.gov
This compound + Auxin-like Herbicides* Yellow Toadflax 15% to 91% (range) regulations.gov

*Auxin-like Herbicides include dicamba, fluroxypyr, picloram, 2,4-D, and quinclorac, with the specific increase depending on the partner and weed species regulations.gov.

This table conceptually represents the outcome of stable and compatible tank mixtures, where the combination provides superior weed control compared to the individual components.

Ecological Interactions and Environmental Partitioning

Interaction with Non-Target Flora (e.g., Terrestrial and Aquatic Plants)

Diflufenzopyr-sodium poses a potential risk to both terrestrial and aquatic non-target plants. publications.gc.cacanada.capublications.gc.ca It is classified as highly toxic to terrestrial plant species. epa.govagropages.com Risk concerns for terrestrial plants have been noted across various use scenarios, with risk quotients (RQs) exceeding levels of concern (LOCs). regulations.gov For aquatic plants, LOCs were exceeded for listed species under specific corn use scenarios with the highest estimated environmental concentrations (EECs). regulations.gov

Sensitivity of Different Plant Functional Groups

Studies have identified differential sensitivity among plant functional groups. Terrestrial plants, in general, are the chief environmental taxa at risk from the use of diflufenzopyr (B12349329). regulations.gov Seedling emergence studies have indicated that the turnip is among the most sensitive dicot species, while ryegrass represents a sensitive monocot species. epa.govepa.gov The toxicity endpoints for terrestrial plants are typically based on growth inhibition, such as reduced shoot length. regulations.gov For aquatic vascular plants, reduced frond count is a relevant toxicity endpoint. regulations.gov

Ecosystem-Level Responses to Herbicide Application

The application of this compound can lead to adverse effects on plant populations, necessitating risk-reduction measures. canada.ca While specific ecosystem-level response data were not extensively detailed in the provided information, the observed toxicity to non-target terrestrial and aquatic plants suggests the potential for broader impacts on plant communities within treated areas and adjacent habitats through spray drift and runoff. publications.gc.cacanada.capublications.gc.ca Updated spray buffer zones and environmental label statements are proposed or required to mitigate exposure to non-target plants and aquatic organisms. publications.gc.capublications.gc.ca

Interactions with Aquatic Biota (e.g., Algae, Invertebrates)

This compound is expected to pose a risk to aquatic organisms. canada.ca It is classified as very toxic to aquatic life with long-lasting effects. lgcstandards.comcarovail.combasf.com Based on available data, diflufenzopyr has been determined to be practically nontoxic to fish and slightly toxic to aquatic invertebrates on an acute exposure basis. regulations.gov However, screening-level assessments have indicated potential risks to algae, diatoms, and aquatic plants. publications.gc.ca

Acute toxicity data for aquatic organisms are available:

OrganismEndpointValueStudy TypeCitation
Daphnia magnaEC50 (48h)15 mg/LAcute, static lgcstandards.comcarovail.comwindows.net
Oncorhynchus mykissLC50 (96h)106 mg/LAcute, static lgcstandards.combasf.com
Cyprinodon variegatusLC50 (96h)> 138 mg/lAcute, static basf.com
Marine water algaeEC50 (72h)0.14 mg/L lgcstandards.com
Selenastrum capricornutumEC50 (5 d)0.11 mg/l (growth rate)Algal growth inhibition test, static basf.com
Selenastrum capricornutumNOEC (5 d)0.0078 mg/l (growth rate)Algal growth inhibition test, static basf.com
Green algaeEC50 (5 d)0.11 mg/L agropages.com
Lemna gibbaEC₅₀ (7 day)> 0.35 mg/L (biomass)Acute herts.ac.uk

Investigating Synergistic, Additive, and Antagonistic Effects in Mixtures

Diflufenzopyr is typically used in conjunction with other herbicides, such as dicamba (B1670444). regulations.govepa.govagropages.comcanada.ca The mechanism of action of diflufenzopyr, inhibiting auxin transport, can synergize the action of synthetic auxin-like compounds like dicamba by concentrating them in meristematic regions. regulations.govepa.govepa.govagropages.com

Research on the interaction of diflufenzopyr in mixtures with other herbicides like 2,4-D and dicamba on specific weed species like horseweed (Conyza canadensis) has shown varied effects depending on the concentration. bioone.org At lower rates of 2,4-D and dicamba, the addition of diflufenzopyr resulted in synergy for visual injury and dry-weight reduction. bioone.org An additive response was observed at intermediate rates. bioone.org However, at higher auxin rates, diflufenzopyr was found to antagonize herbicide efficacy for both 2,4-D and dicamba, although this could be characterized as false antagonism due to the high control achieved by the auxins alone at those rates. bioone.org The efficacy of diflufenzopyr as a synergist with auxin herbicides appears to be herbicide-specific. bioone.org

For aquatic plants, particularly vascular plants like duckweed, synergism with dicamba has been observed. regulations.gov However, for non-vascular aquatic plants (algae), toxicity data for diflufenzopyr alone were used in some assessments because they were more sensitive than data from formulations containing dicamba, suggesting a lack of clear synergistic enhancement in the tested algal forms. regulations.gov

Influence on Non-Vascular Aquatic Plant Species

This compound is toxic to aquatic plants, including algae. publications.gc.calgcstandards.comcarovail.combasf.comwindows.net Studies have provided EC50 values for the inhibition of growth in green algae and marine water algae. agropages.comlgcstandards.combasf.com While there is some uncertainty regarding the risk to non-vascular aquatic plants (algae) from the potential synergy of diflufenzopyr with dicamba, some data suggest that synergism observed in vascular aquatic plants may not occur in non-vascular species. regulations.gov

Environmental Partitioning Dynamics (e.g., Soil, Water, Air)

The environmental fate of this compound is influenced by several processes, including degradation in soil and water, mobility, and potential for volatilization. Research indicates that this compound is subject to breakdown via microbial metabolism, photolysis, and hydrolysis in various environmental compartments.

Soil:

In soil, microbial metabolism is a primary route of dissipation for diflufenzopyr. regulations.gov Laboratory studies on aerobic soil metabolism have reported half-lives ranging from 8 to 10 days. agropages.comnih.govepa.govagropages.com Field dissipation studies in Canada have shown a parent half-life of approximately 4 days. agropages.com Another source indicates a typical half-life in soils of 87 days, noting that microbes and sunlight contribute to its breakdown. wa.gov Photolysis on soil also contributes to dissipation, with a reported half-life of 13 to 14 days. agropages.comnih.govepa.govagropages.com

This compound is characterized by moderate to very high mobility in soil. regulations.govnih.govepa.gov Adsorption/desorption studies have shown Freundlich adsorption coefficient (Kads) values that classify it as very mobile in sandy loam and loam soils (Kads < 1) and mobile in loam, silt loam, and clay loam soils (Kads < 5). regulations.gov Corresponding organic carbon normalized adsorption coefficient (Koc) values range from 18 to 156 mL/g, further supporting its potential for mobility. regulations.govagropages.comnih.govepa.gov Some major metabolites of this compound also exhibit mobility in soil, with reported Koc values ranging from 128 to 1087. agropages.com Despite its mobility, the potential for this compound to leach to groundwater is considered low due to its relatively quick breakdown in soil. wa.govpublications.gc.ca However, surface runoff potential is considered high. wa.gov

Water:

In aquatic environments, this compound undergoes hydrolysis and photolysis. The rate of hydrolysis is pH-dependent, with half-lives of 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9. agropages.comnih.govagropages.comherts.ac.uk Similarly, aqueous photolysis half-lives vary with pH: 7 days at pH 5, 17 days at pH 7, and 13 days at pH 9. agropages.comnih.govagropages.com Aerobic aquatic metabolism half-lives are reported to be between 20 and 26 days, while anaerobic aquatic metabolism half-lives are around 20 days. agropages.comepa.govagropages.com Biodegradation, photolysis, and hydrolysis are identified as important mechanisms for removing diflufenzopyr from aquatic systems. regulations.gov While it mixes readily in water, it breaks down more slowly than in soil. publications.gc.ca The US EPA has indicated that based on submitted data and anticipated use patterns, this compound is not predicted to pose a risk to drinking water sources. agropages.comepa.gov

Air:

Based on its low vapor pressure and Henry's Law constant, volatilization from wet or dry soil surfaces or from aquatic systems is not expected to be a significant loss pathway for this compound. regulations.govpublications.gc.caherts.ac.ukcanada.capublications.gc.cacanada.ca Consequently, residues of this compound are not expected to be present in the air. canada.capublications.gc.cacanada.ca Some sources describe its volatility as moderate, with a moderate potential for loss to the atmosphere. wa.gov

Data Tables:

Here are some data tables summarizing the environmental partitioning dynamics of this compound:

Table 1: this compound Half-Lives in Environmental Media

Environmental CompartmentProcessHalf-Life (days)pHSource
SoilAerobic Metabolism (Lab)8-10N/A agropages.comnih.govepa.govagropages.com
SoilAerobic Metabolism (Field)4N/A agropages.com
SoilPhotolysis13-14N/A agropages.comnih.govepa.govagropages.com
WaterHydrolysis135 agropages.comnih.govagropages.comherts.ac.uk
WaterHydrolysis247 agropages.comnih.govagropages.comherts.ac.uk
WaterHydrolysis269 agropages.comnih.govagropages.comherts.ac.uk
WaterPhotolysis75 agropages.comnih.govagropages.com
WaterPhotolysis177 agropages.comnih.govagropages.com
WaterPhotolysis139 agropages.comnih.govagropages.com
WaterAerobic Metabolism20-26N/A agropages.comepa.govagropages.com
WaterAnaerobic Metabolism20N/A agropages.comepa.gov

Table 2: this compound Soil Mobility

ParameterValue Range (mL/g)Mobility ClassificationSource
Koc18-156Mobile to Very Mobile regulations.govagropages.comnih.govepa.gov
Kads<1Very Mobile (Sandy Loam, Loam) regulations.gov
Kads<5Mobile (Loam, Silt Loam, Clay Loam) regulations.gov

Detailed Research Findings:

Research indicates that while this compound is mobile in soil, its relatively rapid degradation minimizes the risk of groundwater contamination. wa.govpublications.gc.ca However, its potential for surface runoff is noted as high. wa.gov Studies on anaerobic aquatic metabolism with radio-labeled diflufenzopyr showed degradation with non-linear half-lives around 20 days in flooded sandy loam sediment. regulations.govepa.gov Aerobic aquatic studies with labeled diflufenzopyr showed linear half-lives ranging from 28 to 31 days. regulations.gov Major transformation products in irradiated water studies included M6, M24, and P5, with varying maximum concentrations depending on the pH. epa.gov In soil aerobic metabolism studies, major degradates identified included M1, M5, and M9. epa.gov

Q & A

Q. What are the key physicochemical properties of Diflufenzopyr-sodium that influence its herbicidal activity?

this compound (C₁₅H₁₂F₂N₄O₃Na) has a molecular weight of 334.278 g/mol and a polar structure due to its sodium salt formulation, which enhances solubility in aqueous environments. Key properties include its elemental composition (53.90% carbon, 11.37% fluorine) and stability under varying pH conditions, critical for soil mobility and uptake by target weeds. Researchers should prioritize characterizing its log P (partition coefficient) and hydrolysis half-life to predict environmental behavior . Application rates (e.g., 50–200 g a.i./ha) must align with these properties to optimize efficacy .

Q. How does this compound function as a herbicide, and what is its mode of action?

this compound acts as an auxin transport inhibitor (HRAC Group P), disrupting cell elongation in susceptible weeds. Its selectivity arises from differential metabolism in crops versus weeds. To study this, researchers should design dose-response experiments using model plants (e.g., Arabidopsis), measuring auxin distribution via fluorescence tagging or HPLC. Comparative studies with synthetic auxins (e.g., 2,4-D) can clarify synergistic effects .

Q. What analytical techniques are validated for quantifying this compound residues in plant tissues?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Sample preparation should include extraction with acetonitrile/water (80:20 v/v) and cleanup using solid-phase extraction (C18 cartridges). Method validation must follow ICH guidelines, ensuring limits of detection (LOD) ≤0.01 mg/kg and recovery rates of 70–120% .

Advanced Research Questions

Q. What experimental methodologies are recommended for assessing the environmental persistence of this compound in soil?

Conduct soil microcosm studies under controlled conditions (25°C, 60% field capacity) to measure degradation kinetics. Use ¹⁴C-labeled this compound to track mineralization and metabolite formation. Pair this with field trials analyzing half-life (DT₅₀) across soil types (e.g., loam vs. clay). Statistical models (e.g., first-order kinetics) should account for variables like organic matter content and microbial activity .

Q. How can researchers address discrepancies in efficacy data across studies on this compound?

Systematic reviews (PRISMA guidelines) should meta-analyze data, stratifying by variables such as application timing, adjuvant use, and weed species. Contradictions often arise from inconsistent experimental designs; adopting standardized protocols (e.g., OECD Guidelines for Herbicide Testing) and reporting raw data in supplementary materials enhances reproducibility . Sensitivity analysis can identify outlier studies influenced by environmental factors .

Q. What are the best practices for integrating this compound with other herbicides to enhance weed resistance management?

Use factorial experimental designs to test combinations (e.g., this compound + ALS inhibitors). Evaluate synergistic/antagonistic effects via Colby’s method. Field trials should monitor resistance gene frequencies in weed populations using PCR-based assays. Long-term studies must assess cross-resistance risks, with data analyzed through mixed-effects models .

Q. How to optimize formulation parameters for this compound to improve field efficacy under varying climatic conditions?

Employ response surface methodology (RSM) to test variables like surfactant concentration (e.g., 0.1–1.0% v/v), pH (4–8), and droplet size (100–400 µm). Accelerated stability tests (40°C/75% RH for 14 days) predict shelf-life. Field validation should measure rainfastness and photodegradation using radiolabeled compounds, with data interpreted via ANOVA .

Methodological Guidance

  • Data Collection : Adopt EPA guidelines for ecotoxicology studies, including replicate controls and blinded data analysis .
  • Statistical Rigor : Use tools like R or SAS for multivariate analysis; report effect sizes and confidence intervals .
  • Reproducibility : Detail experimental protocols in supplementary materials, adhering to journal standards (e.g., Beilstein Journal’s requirements for compound characterization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.